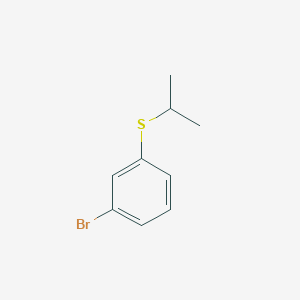

1-Bromo-3-(isopropylsulfanyl)benzene

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(isopropylsulfanyl)benzene can be synthesized through a multi-step process. One common method involves the reaction of 3-bromothiophenol with 2-bromopropane in the presence of potassium carbonate and anhydrous N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature overnight, followed by dilution with water and extraction with tert-butyl ether .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-3-(isopropylsulfanyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced sulfur-containing compounds.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

1-Bromo-3-(isopropylsulfanyl)benzene serves as an important intermediate in organic synthesis. It can undergo various chemical transformations, making it a versatile building block for the creation of more complex molecules. The compound can participate in:

- Nucleophilic Substitution Reactions : The bromine atom can be substituted by nucleophiles, leading to the formation of diverse derivatives.

- Electrophilic Aromatic Substitution : The isopropylsulfanyl group can direct electrophiles to specific positions on the benzene ring, facilitating targeted synthesis of substituted aromatic compounds.

- Oxidation and Reduction Reactions : The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols or other sulfur-containing compounds.

Biological Applications

Research has indicated potential biological activities associated with this compound. Some of the notable areas of investigation include:

- Antimicrobial Activity : Studies have shown that sulfur-containing compounds can exhibit antimicrobial properties. This compound is being explored for its effectiveness against various bacterial strains.

- Anticancer Research : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving oxidative stress and apoptosis induction.

Medicinal Chemistry

In medicinal chemistry, this compound is being evaluated for its potential as a lead compound in drug development. Its unique functional groups allow for modifications that could enhance therapeutic efficacy or reduce toxicity. Research focuses include:

- Drug Design : The compound's structure allows for modifications that could lead to novel therapeutic agents targeting specific diseases.

- Biological Interactions : Investigations into how this compound interacts with biological macromolecules are ongoing, aiming to elucidate its mechanism of action.

Industrial Applications

The industrial relevance of this compound lies in its use as a precursor in the synthesis of specialty chemicals. Applications include:

- Production of Dyes and Pigments : The compound can be utilized in the formulation of dyes due to its ability to react with various substrates.

- Manufacturing of Agrochemicals : Its reactivity makes it suitable for synthesizing agricultural chemicals, including herbicides and fungicides.

-

Antimicrobial Activity Study :

- A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, revealing a dose-dependent effect.

-

Drug Development Research :

- Research published in a peer-reviewed journal explored modifications of this compound to enhance anticancer activity. Several derivatives were synthesized and tested against various cancer cell lines, showing promising results in reducing cell viability.

Mécanisme D'action

The mechanism of action of 1-Bromo-3-(isopropylsulfanyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom and isopropylsulfanyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or chemical processes .

Comparaison Avec Des Composés Similaires

Bromobenzene: Consists of a benzene ring substituted with a bromine atom.

Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.

Fluorobenzene: Contains a fluorine atom substituted on the benzene ring.

Uniqueness: 1-Bromo-3-(isopropylsulfanyl)benzene is unique due to the presence of both a bromine atom and an isopropylsulfanyl group

Activité Biologique

1-Bromo-3-(isopropylsulfanyl)benzene (CAS No. 70398-87-7) is an organic compound notable for its unique structure, which includes a bromine atom and an isopropylsulfanyl group attached to a benzene ring. This compound has been investigated for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C9H11BrS

- Molecular Weight : 227.15 g/mol

- Boiling Point : Approximately 210°C

- Solubility : Difficult to mix in water, soluble in organic solvents.

Synthesis

This compound can be synthesized through several methods, with one common route being the reaction of 3-bromothiophenol with 2-bromopropane in the presence of potassium carbonate and DMF (N,N-dimethylformamide) as a solvent. This multi-step synthesis highlights the compound's utility as an intermediate in organic synthesis.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:

- Electrophilic Reactions : The bromine atom can participate in electrophilic aromatic substitution reactions.

- Nucleophilic Reactions : The isopropylsulfanyl group can act as a nucleophile, allowing for further functionalization of the compound.

Anticancer Activity

Emerging research suggests that halogenated compounds can possess anticancer properties. A study focusing on related benzene derivatives reported the potential for inducing apoptosis in cancer cell lines, possibly through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Enzyme Inhibition

The isopropylsulfanyl group may also play a role in inhibiting specific enzymes that are crucial in metabolic pathways. This inhibition could lead to altered biological responses, particularly in cancer metabolism and bacterial resistance mechanisms.

Study on Antimicrobial Activity

A comparative study examined the antimicrobial effects of various brominated and sulfanyl compounds, including derivatives similar to this compound. Results showed that these compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Investigation into Anticancer Effects

In vitro studies were conducted on cancer cell lines treated with halogenated benzene derivatives. The results indicated that certain substitutions on the benzene ring could enhance cytotoxicity against specific cancer types, supporting further exploration into the therapeutic potential of this compound as an anticancer agent .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, potential anticancer |

| 1-Bromo-4-(isopropylsulfanyl)benzene | Structure | Moderate antimicrobial activity |

| 3-Bromothiophenol | Structure | Antimicrobial properties |

Propriétés

IUPAC Name |

1-bromo-3-propan-2-ylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHILWWDNMZPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.